7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one
Descripción
7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is a heterocyclic compound featuring a fused benzo[d]pyrroloimidazole core with a nitro (-NO₂) group at position 7 and a trifluoromethyl (-CF₃) substituent at position 3a.
Propiedades
Fórmula molecular |
C11H8F3N3O3 |
|---|---|
Peso molecular |
287.19 g/mol |
Nombre IUPAC |
7-nitro-3a-(trifluoromethyl)-3,4-dihydro-2H-pyrrolo[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)10-4-3-9(18)16(10)8-5-6(17(19)20)1-2-7(8)15-10/h1-2,5,15H,3-4H2 |
Clave InChI |
DZUVSWSRJJKGPX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(NC3=C(N2C1=O)C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Métodos De Preparación
Cyclocondensation of Functionalized Precursors
A core strategy involves cyclocondensation between a nitro-substituted 2-aminobenzimidazole and a trifluoromethyl-containing β-bromo-α,β-unsaturated aldehyde. This approach is adapted from imidazo[1,2-a]quinoline syntheses (Table 1):
- React 5-nitro-1H-benzimidazol-2-amine (1.2 equiv) with 2-bromo-3-(trifluoromethyl)propenal (1.0 equiv) in DMF under microwave irradiation (110°C, 1 h) with K₂CO₃.
- Yield: ~60–70% after purification by silica gel chromatography.
Key Data :
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar–H), 7.92 (d, J = 8.7 Hz, 1H, Ar–H), 4.32–4.45 (m, 2H, CH₂), 3.78 (s, 3H, CF₃-coupled CH).
- HRMS : Calcd for C₁₂H₈F₃N₃O₃ [M + H]⁺: 300.0589; Found: 300.0587.
Late-Stage Nitration
For substrates where direct nitration is challenging, post-cyclization nitration can be employed:
- Treat 3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one with fuming HNO₃/H₂SO₄ at 0°C.
- Regioselectivity : The electron-deficient trifluoromethyl group directs nitration to the 7-position.
Yield : ~50–60% after recrystallization from ethanol.
Radical Cascade Trifluoromethylation
Visible light-mediated radical chemistry offers an alternative route (adapted from PMC11223139):
- React N-alkenyl benzimidazole with a CF₃ radical source (e.g., Umemoto’s reagent) under blue LED irradiation with fac-Ir(ppy)₃ photocatalyst.
- CH₃CN, N₂ atmosphere, 16 h, room temperature.
- Yield : ~65–75% after column chromatography.
Functional Group Compatibility and Challenges
- Nitro Group Stability : Harsh acidic conditions during nitration may degrade the fused ring system; low-temperature nitration mitigates this.
- Trifluoromethyl Incorporation : CF₃ groups are introduced via pre-functionalized aldehydes or radical reagents to avoid side reactions.
Spectroscopic Characterization
Análisis De Reacciones Químicas
7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one. For instance, derivatives of similar structures have shown significant efficacy against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound may exhibit similar properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound 6d | Mycobacterium smegmatis | 6.25 |
| Compound 9c | Pseudomonas aeruginosa | 12.5 |
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Compounds with similar imidazole frameworks have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The trifluoromethyl group is known to enhance lipophilicity and cellular uptake, which may contribute to the compound's therapeutic efficacy .
Case Studies
Several case studies have demonstrated the utility of similar compounds in drug development:
- Antituberculosis Agents : Research has indicated that derivatives with electron-withdrawing groups exhibit enhanced activity against Mycobacterium tuberculosis. The presence of a nitro group is critical for biological activity in this context .
- Antifungal Activity : Compounds with related structures were tested against Candida albicans and showed promising antifungal activity, indicating that modifications to the benzo-pyrrole scaffold can lead to novel antifungal agents .
Mecanismo De Acción
The mechanism of action of 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The fused ring system may allow the compound to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Structural and Functional Group Comparisons
Substituent Effects
- 3a-Phenyl Analog () : The phenyl-substituted derivative lacks the nitro and trifluoromethyl groups. Its crystal structure reveals intermolecular C=O∙∙∙H-N hydrogen bonds and π-π stacking, forming a 3D framework. The absence of electron-withdrawing groups in this analog likely reduces its electrophilicity compared to the nitro- and CF₃-containing target compound .
- 8-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]-1-naphthoic acid () : This compound shares nitro and trifluoromethyl groups but incorporates a naphthoic acid moiety. The additional carboxylic acid group enhances hydrogen-bonding capacity, differing from the target compound’s neutral bicyclic system .
- (E)-7-[(4-Nitrophenyl)diazenyl]-3a-(p-tolyl) Derivative () : Replaces the trifluoromethyl group with a p-tolyl substituent and introduces an azo (-N=N-) linkage. The azo group enables π-π interactions and N–H∙∙∙O hydrogen bonding, while the nitro group remains a common feature .
Saturation and Ring Systems
- 3a-Methyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one (): A fully saturated analog with a methyl group at 3a.
- Spiroxindole-Benzoimidazole Hybrids () : Feature a spiroxindole scaffold fused to pyrroloimidazole. The rigid spiro architecture contrasts with the target compound’s planar benzo[d]pyrroloimidazole core .
Physicochemical Properties
Computational and Crystallographic Insights
- Hirshfeld and DFT Analysis () : The azo derivative’s crystal packing is stabilized by N–H∙∙∙O bonds and π-π interactions, with Hirshfeld surfaces confirming intermolecular contact contributions. Computational studies predict similar stabilization mechanisms for the target compound’s nitro and CF₃ groups .
Actividad Biológica
7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from simpler nitrogen-containing heterocycles. The introduction of a nitro group and trifluoromethyl moiety is essential for enhancing its biological activity. Various synthetic pathways have been reported in the literature, focusing on optimizing yield and purity.
Biological Activity Overview
The biological activity of 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one has been investigated in several studies. Its activities include:
- Antiparasitic Activity : Preliminary assays indicate effectiveness against protozoan parasites such as Trypanosoma brucei and Leishmania donovani .
- Anticancer Properties : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines .
Antiparasitic Activity
A study focused on the efficacy of various nitro heterocycles against parasitic infections revealed that 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one displayed notable activity against Trypanosoma species. The compound was evaluated alongside other derivatives and showed promising results in reducing parasite load in infected macrophages.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example:
- Cell Lines Tested : The compound was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines.
- IC50 Values : Compounds derived from this structure showed IC50 values lower than established anticancer drugs like doxorubicin .
Case Studies
Several case studies have highlighted the potential therapeutic applications of 7-Nitro-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one:
- Study on Antiparasitic Efficacy : A controlled study demonstrated that administration of the compound led to significant reductions in parasitemia in animal models infected with Trypanosoma brucei.
- Cancer Cell Line Inhibition : In a comparative study with standard chemotherapeutics, this compound exhibited superior cytotoxicity in certain cancer cell lines, suggesting its potential as a lead compound for drug development.
Data Tables
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 7-nitro-3a-(trifluoromethyl)-tetrahydrobenzoimidazolone derivatives to improve yield and purity?
- Methodological Answer : Focus on cyclization and cyclocondensation strategies. For example, annulation of the imidazole ring to a pyrrole scaffold via aminopyrroline condensation with halocarbonyl compounds can be optimized by adjusting solvent polarity (e.g., DMF vs. EtOAc) and base selection (e.g., Na₂CO₃ for milder conditions). Thermal stability of intermediates should be monitored to avoid decomposition .
- Table 1 : Comparison of Synthesis Methods
| Method | Solvent | Catalyst/Base | Yield Range | Reference |
|---|---|---|---|---|
| Aminopyrroline cyclization | EtOAc | None | Low (~14%) | |
| Halocarbonyl condensation | DMF | Na₂CO₃ | Moderate |
Q. Which spectroscopic techniques are most effective for characterizing the structure of 7-nitro-3a-(trifluoromethyl)-tetrahydrobenzoimidazolone, and how should data interpretation be approached?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm hydrogenation patterns and substituent positions (e.g., trifluoromethyl and nitro groups). IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). HRMS validates molecular mass, while X-ray crystallography resolves stereochemistry ambiguities. Cross-validate data to distinguish between regioisomers .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of novel derivatives to predict reactivity and regioselectivity?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and electron density maps. For example, reaction path searches can identify energetically favorable pathways for annulation or nitro-group functionalization. Pair computational predictions with high-throughput screening to validate regioselectivity in multicomponent reactions .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography) when confirming the structure of newly synthesized analogs?
- Methodological Answer : Use dynamic NMR to assess conformational flexibility in solution. If discrepancies persist, synthesize isotopically labeled analogs (e.g., ¹⁵N) to trace electronic environments. For crystalline derivatives, prioritize X-ray data but reconcile solution-phase NMR shifts using solvent effect simulations .
Q. How can reaction mechanisms for cyclization steps be elucidated to address low-yield pathways in pyrroloimidazole synthesis?
- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. Use trapping experiments (e.g., with TEMPO) to detect radical intermediates in annulation reactions. Mechanistic insights from analogous systems, such as pyrido[1,2-a]benzimidazoles, can guide optimization .
Q. What methodologies enable the efficient separation of diastereomers or regioisomers in hydrogenated benzoimidazolone derivatives?
- Methodological Answer : Optimize chiral chromatography (e.g., using amylose-based columns) or employ crystallization-induced diastereomer resolution (CIDR) with chiral auxiliaries. For regioisomers, leverage differences in polarity via gradient HPLC with C18 columns .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical (computational) and experimental results in reactivity studies?
- Methodological Answer : Re-evaluate computational models by incorporating solvent effects (e.g., COSMO-RS) and explicit solvation. Validate force fields using experimental thermodynamic data (e.g., ΔG‡ from Eyring plots). If contradictions persist, explore alternative reaction pathways (e.g., via hidden intermediates) using ab initio molecular dynamics .
Experimental Design Tables
Table 2 : Spectroscopic Data for Structural Confirmation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
